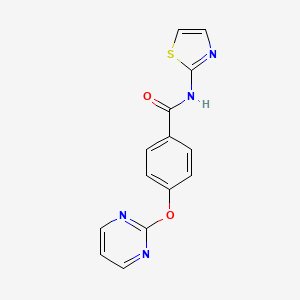![molecular formula C23H27N3OS B5502200 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline is a useful research compound. Its molecular formula is C23H27N3OS and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.18748367 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Molecular Interactions
The compound 2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline, with its complex structure, participates in various molecular interactions critical for scientific research. Studies on similar quinoline derivatives illustrate their potential in forming stable molecular configurations and engaging in hydrogen bonding, which is pivotal for designing compounds with specific biological activities. For instance, the analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate demonstrates the quinoline and piperazine rings' capacity to adopt stable conformations, facilitating their interaction with biological targets (S. Anthal et al., 2018).
Synthesis and Modification
The synthesis routes for quinoline derivatives highlight the versatility of these compounds, which can be modified to explore their therapeutic potential or to study their biological interactions. Research into the synthesis of novel fluoroquinolone compounds, for example, sheds light on methods to prepare derivatives with antibacterial activity, offering insights into how modifications to the quinoline structure affect biological efficacy (Jian-yong Li et al., 2004).
Potential Antitumor and Antimicrobial Applications
Quinoline derivatives are investigated for their antitumor and antimicrobial properties. The synthesis of benzoxazino- and naphthoxazinoquinoline derivatives, for instance, aimed to introduce compounds with potential antitumor activity, indicating the broad applicability of quinoline derivatives in medical research (M. Nasr et al., 1974). Similarly, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation underscores the compound's utility in exploring drug distribution and action mechanisms within biological systems (Theodore S. T. Wang et al., 1995).
Electromechanical Effects in Cardiac Tissues
The electromechanical effects of quinazoline-derived antihypertensive agents on mammalian cardiac tissues reveal the compound's potential impact on cardiovascular health. A study demonstrated that a quinazoline derivative decreased twitch tension and action potential in canine Purkinje fibers, suggesting a mechanism through which these compounds could exert therapeutic effects in cardiovascular disorders (F. Ke et al., 2001).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-25-9-11-26(12-10-25)16-19-13-17-7-8-21(28-3)15-22(17)24-23(19)18-5-4-6-20(14-18)27-2/h4-8,13-15H,9-12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCAYPQFUDTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=C3C=C(C=CC3=C2)SC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)
![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502202.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B5502222.png)
